molecular formula C8H6N4 B1202291 5,6-Dimethyl-2,3-pyrazinedicarbonitrile CAS No. 40227-17-6

5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Cat. No.: B1202291
CAS No.: 40227-17-6
M. Wt: 158.16 g/mol
InChI Key: VPRRXMCIOHZBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a heterocyclic compound that belongs to the pyrazine family. It is characterized by a six-membered aromatic ring containing two nitrogen atoms at para positions.

Mechanism of Action

Target of Action

The primary targets of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile are currently unknown. This compound is a heterocyclic building block and a six-membered aromatic compound bearing nitrogen atoms at para positions . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. Its physical properties such as melting point (168-170 °c (dec) (lit)) and boiling point (4054±450 °C (Predicted)) could potentially influence its pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-2,3-pyrazinedicarbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to specific enzymes and altering their activity. The interactions between this compound and these biomolecules are often mediated by hydrogen bonding and hydrophobic interactions . These interactions can influence the catalytic activity of enzymes, thereby affecting metabolic pathways.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, thereby modulating their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the impact of this compound becomes significant only above certain concentrations . High doses can result in toxicity, affecting vital organs and leading to adverse physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell . The localization of this compound can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of 2,3-diaminomaleonitrile with acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-2,3-pyrazinedicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the pyrazine ring .

Scientific Research Applications

5,6-Dimethyl-2,3-pyrazinedicarbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dimethylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,6-Dimethylpyrazine

Comparison: Compared to these similar compounds, 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is unique due to the presence of two cyano groups at the 2 and 3 positions of the pyrazine ring.

Properties

IUPAC Name

5,6-dimethylpyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-6(2)12-8(4-10)7(3-9)11-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRRXMCIOHZBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305935
Record name 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40227-17-6
Record name NSC172775
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Reactant of Route 3
5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Reactant of Route 4
Reactant of Route 4
5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Reactant of Route 5
5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Reactant of Route 6
5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.